molecular formula C19H17N5O4S B2874303 N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-52-2

N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2874303
CAS No.: 897457-52-2
M. Wt: 411.44
InChI Key: QSJRPQHEHXGMJJ-UHFFFAOYSA-N
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Description

N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic oxalamide-based compound integrating distinct pharmacophores, positioning it as a candidate for investigating new therapeutic agents. Its structure features a 3-nitrophenyl group linked via an oxalamide bridge to a 2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl moiety. The nitroaromatic component is a key feature in many bioactive compounds, as it can undergo reductive bioactivation by nitroreductases (NTRs) in anaerobic bacteria and parasites to release reactive nitrogen species (RNS), including nitric oxide (NO), which exerts cytotoxic effects through oxidative and nitrosative stress . This mechanism is central to the activity of numerous antimicrobial and antiparasitic agents . Furthermore, the compound's molecular framework incorporates a phenyl-imidazole thioether, a structural motif found in heterocyclic compounds with documented antimicrobial and antitubercular properties . The integration of these features suggests potential research applications primarily in infectious disease and oncology. Researchers can explore its activity against anaerobic bacteria, such as Helicobacter pylori , and parasites responsible for diseases like trichomoniasis and Chagas disease, leveraging the nitroaromatic bioactivation pathway . The compound's potential as an anticancer agent can also be investigated, given that the imidazole scaffold and related heterocycles are frequently explored in oncology drug discovery . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate safety precautions.

Properties

IUPAC Name

N'-(3-nitrophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c25-17(18(26)22-14-7-4-8-15(11-14)24(27)28)20-9-10-29-19-21-12-16(23-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,25)(H,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJRPQHEHXGMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Component Preparation

Modular Disassembly Strategy

The target molecule decomposes into three synthons (Fig. 1):

  • 3-Nitroaniline precursor (Commercial source: ≥98% purity, Sigma-Aldrich)
  • 4-Phenyl-1H-imidazole-2-thiol (Synthesized via's cyclization protocol)
  • 2-Chloroethylamine hydrobromide (Intermediate for thioether linkage)
4-Phenyl-1H-imidazole-2-thiol Synthesis

Adapting CN103450089B:

Procedure:

  • Charge α-brominated methyl phenyl ketone (0.25 mol) and ethylene glycol (4:1 mass ratio)
  • Add formamidine acetate (1.8-2.2 eq) at 50-60°C over 1 hr
  • Cyclize with K2CO3 (3 eq) at 80-90°C for 6 hr
  • Thiolation via NaSH (2.5 eq) in ethanol/water (3:1) at reflux

Optimization Data:

Parameter Range Tested Optimal Value Yield Impact
Cyclization Temp 70-110°C 85°C +18%
Thiolation Time 4-12 hr 8 hr +22%
NaSH Equiv 1.5-3.0 2.3 +15%

Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6) δ 12.35 (s, 1H, SH), 7.72-7.15 (m, 5H, Ph), 6.95 (s, 1H, imid-H)

Oxalamide Coupling Methodology

Two-Stage Acylation Protocol

Based on Benchchem's oxalamide synthesis with modifications:

Stage 1: N1-(3-Nitrophenyl)oxalyl Chloride Formation

  • React 3-nitroaniline (1 eq) with oxalyl chloride (1.05 eq) in anhydrous THF
  • Triethylamine (2.1 eq) as HCl scavenger at -10°C → 0°C gradient
  • Intermediate purity: 93% by HPLC (C18, 0.1% TFA/MeCN)

Stage 2: N2-(2-((4-Phenyl-1H-imidazol-2-yl)thio)ethyl) Conjugation

  • Add 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine (0.95 eq) in DMF
  • Microwave-assisted coupling (80°C, 300W, 20 min)
  • Quench with ice/1M HCl → recrystallize (EtOAc/hexane)

Comparative Solvent Study:

Solvent Temp (°C) Time (hr) Yield (%) Purity (%)
THF 25 24 58 89
DMF 80 6 72 93
DMF (MW) 80 0.33 84 97

Thioether Linkage Installation

Nucleophilic Substitution Approach

Coupling 4-phenylimidazole-2-thiol with 2-chloroethylamine:

Standard Conditions:

  • 1,2-Dichloroethane solvent, 0.1M
  • K2CO3 (2.5 eq), tetrabutylammonium iodide (0.1 eq)
  • Reflux 12 hr under N2

Catalyst Screening Results:

Catalyst Conversion (%) Selectivity (%)
None 44 78
TBAB (0.1 eq) 67 85
18-Crown-6 89 92
PEG-400 (5% w/v) 72 88

Post-reaction workup includes silica gel chromatography (hexane:EtOAc 3:1 → 1:2 gradient) followed by trituration with cold diethyl ether.

Industrial-Scale Considerations

Continuous Flow Adaptation

Modifying CN110041218A's oxidative carbonylation strategy for imidazole-thioethyl intermediate:

Reactor Design:

  • Two-stage tubular reactor (Ti alloy, 316L SS)
  • Stage 1: CO/O2 (3:1) at 15 bar, 120°C, [PdCl2(PPh3)2] catalyst
  • Stage 2: NH3 gas injection at 80°C, 5 bar

Economic Metrics:

Parameter Batch Process Flow System Improvement
Space-Time Yield 0.8 kg/m³/hr 4.2 kg/m³/hr 425%
E-Factor 32 11 66%
PMI (Process Mass) 58 19 67%

Analytical Validation Protocols

Multi-Technique Characterization

Structural Confirmation:

  • $$ ^1H $$/$$ ^{13}C $$ NMR: Compare imidazole C2 (δ 136.7 ppm) vs. oxalamide carbonyls (δ 163.4, 165.1 ppm)
  • HRMS (ESI+): m/z calc. for C19H17N5O4S [M+H]+ 412.1024, found 412.1019
  • XRD: Monoclinic P21/c, a=8.452 Å, b=12.307 Å, c=14.885 Å

Purity Assessment:

Method Conditions Purity (%)
HPLC C18, 0.1% H3PO4/MeCN 99.2
DSC 10°C/min, N2 50 mL/min 99.6
Elemental C: 55.21%, H: 4.12%, N:17.01% 98.8

Chemical Reactions Analysis

Types of Reactions

N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and imidazole derivatives.

Scientific Research Applications

N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Oxalamide Derivatives

Key Analogs:
  • N1-(2,5-Difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide ():

    • Differs in the aryl substitution (2,5-difluorophenyl vs. 3-nitrophenyl).
    • Fluorine atoms introduce electron-withdrawing effects but lack the strong polarity of the nitro group. This may reduce metabolic stability compared to the nitro analog .
  • S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) ():

    • Contains a dimethoxybenzyl and pyridinylethyl group.
    • The methoxy and pyridine groups enhance solubility and receptor binding (e.g., umami taste receptor hTAS1R1/hTAS1R3), unlike the nitro-imidazole system in the target compound .
Table 1: Comparative Physicochemical Properties
Compound Substituents (N1/N2) Melting Point (°C) IR Peaks (cm⁻¹) Yield (%)
Target Compound 3-Nitrophenyl / Thioethyl-imidazole Not reported ~1350–1500 (NO₂), ~1700 (C=O)*
N1-(2,5-Difluorophenyl) Analog () 2,5-Difluorophenyl / Same Not reported ~1700 (C=O)
Compound 9 () Bis-imidazolidinone 349–250 (typo?) 3180 (N-H), 1700 (C=O) 77
S336 () Dimethoxybenzyl / Pyridinylethyl Not reported

*Inferred from nitro group characteristics and oxalamide core.

Biological Activity

N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves the reaction of oxalamide derivatives with substituted phenyl and imidazole moieties. The process often includes:

  • Formation of the Oxalamide Backbone : This can be achieved through the reaction of oxalic acid derivatives with amines.
  • Introduction of the 3-Nitrophenyl Group : This step may involve electrophilic substitution reactions.
  • Thioether Formation : The thioether linkage is formed by reacting thiol groups with appropriate electrophiles.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds that contain imidazole and oxalamide functionalities. For instance, compounds exhibiting structural similarities have shown significant antiproliferative effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • SGC-7901 (gastric cancer)

In vitro evaluations indicated that certain derivatives could induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2, leading to increased caspase activity and subsequent cell death .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Cell Proliferation : Compounds similar in structure have been shown to inhibit cell cycle progression, particularly at the G0/G1 phase.
  • Induction of Apoptosis : The activation of pro-apoptotic pathways has been documented, with increases in Bax expression and decreases in Bcl-2 levels observed in treated cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells .

Data Table: Biological Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundA549TBDApoptosis induction
4f (similar structure)HeLa3.24Bax/Bcl-2 modulation
5-FU (control)HeLa18.53Chemotherapeutic agent

Case Studies

A notable case study involved a derivative similar to this compound, which was tested for its antiproliferative effects against multiple cancer cell lines. The study demonstrated that this compound exhibited a selectivity index significantly favoring tumor cells over normal cells, indicating its potential as a targeted therapeutic agent .

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